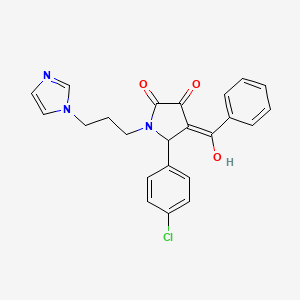

p53-MDM2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H20ClN3O3 |

|---|---|

Molecular Weight |

421.9 g/mol |

IUPAC Name |

(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C23H20ClN3O3/c24-18-9-7-16(8-10-18)20-19(21(28)17-5-2-1-3-6-17)22(29)23(30)27(20)13-4-12-26-14-11-25-15-26/h1-3,5-11,14-15,20,28H,4,12-13H2/b21-19+ |

InChI Key |

JBSITHXZPKMWGY-XUTLUUPISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)Cl)/O |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of p53-MDM2-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of p53-MDM2-IN-1 , a small molecule inhibitor of the p53-MDM2 protein-protein interaction. This document details the scientific background, synthetic route, experimental protocols for its characterization, and its biological activity, serving as a crucial resource for researchers in oncology and drug discovery.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] In approximately half of all human cancers, the p53 gene is mutated. In many of the remaining cancers with wild-type p53, its tumor-suppressive function is abrogated by its primary negative regulator, the E3 ubiquitin ligase MDM2 (Murine Double Minute 2).[2][3]

MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[1] This interaction forms a negative feedback loop, as p53 transcriptionally activates the MDM2 gene.[1] Overexpression of MDM2, a common event in various cancers, leads to excessive p53 degradation, allowing cancer cells to evade apoptosis and proliferate uncontrollably.[2] Therefore, inhibiting the p53-MDM2 interaction to restore p53 function represents a promising, non-genotoxic therapeutic strategy for treating cancers that retain wild-type p53.[2]

This compound is a small molecule designed to disrupt this critical protein-protein interaction, thereby reactivating p53's tumor-suppressive activities.

Discovery and Chemical Properties of this compound

This compound, also identified as "Example 30" in some contexts, is a pyrrolidine-2,3-dione derivative. Its discovery was part of broader efforts to identify non-peptide small molecules that can mimic the key interactions of p53 with the MDM2 binding pocket.

Chemical Information:

| Property | Value |

| IUPAC Name | (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |

| CAS Number | 381717-91-5 |

| Molecular Formula | C23H20ClN3O3 |

| Molecular Weight | 421.9 g/mol |

Synthesis of this compound

The synthesis of this compound involves a multi-step process centered around the formation of the core pyrrolidine-2,3-dione scaffold. While the specific, detailed protocol from the original disclosure is not publicly available in the searched literature, a general synthetic strategy can be outlined based on related compounds.[4]

General Synthetic Approach:

-

Formation of the Pyrrolidine-2,3-dione Core: This is typically achieved through condensation reactions. A common method involves the reaction of an appropriate amine (in this case, 3-(1H-imidazol-1-yl)propan-1-amine) with a dicarbonyl compound or its equivalent.

-

Functional Group Introduction: The key substituents, the 4-chlorophenyl group at the 5-position and the hydroxy(phenyl)methylene group at the 4-position, are introduced through specific condensation and functional group manipulation steps.

-

Purification: The final compound is purified using standard chromatographic techniques, such as column chromatography, to yield the desired product.[4]

Quantitative Biological Data

The primary mechanism of action of this compound is the inhibition of the p53-MDM2 interaction. This has been quantified through biochemical assays.

| Assay Type | Parameter | Value | Reference |

| Biochemical Assay | Ki | 23.35 µM | [4] |

Signaling Pathways and Experimental Workflows

The p53-MDM2 Signaling Pathway

The interaction between p53 and MDM2 is a critical cellular checkpoint. The following diagram illustrates this negative feedback loop and the mechanism of action for an inhibitor like this compound.

Caption: The p53-MDM2 autoregulatory feedback loop and the site of action for this compound.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of a p53-MDM2 inhibitor.

Caption: A standard workflow for the discovery and in vitro characterization of p53-MDM2 inhibitors.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments used in the characterization of p53-MDM2 inhibitors like this compound.

Fluorescence Polarization (FP) Assay for p53-MDM2 Binding

This biochemical assay measures the ability of a test compound to disrupt the interaction between MDM2 and a fluorescently labeled p53-derived peptide.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53 peptide (e.g., FAM-p53 peptide)

-

Assay Buffer (e.g., PBS, 0.01% Tween-20)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well, low-volume, black plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

-

Assay Plate Setup:

-

Add the diluted test compounds to the wells of the 384-well plate.

-

Include controls: a "no inhibitor" control (DMSO vehicle) and a "no MDM2" control (Assay Buffer only).

-

-

Reagent Addition:

-

Add the MDM2 protein solution to each well (except the "no MDM2" control).

-

Add the fluorescently labeled p53 peptide solution to all wells.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light, to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization (mP) of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell Viability (MTT) Assay

This cell-based assay assesses the effect of the inhibitor on the metabolic activity and proliferation of cancer cells.

Materials:

-

Human cancer cell lines (e.g., SJSA-1, with wild-type p53 and MDM2 amplification)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other test compounds) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear cell culture plates

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against compound concentration.

Western Blot Analysis for p53 Pathway Activation

This assay confirms the mechanism of action by detecting the accumulation of p53 and its downstream target, p21, in cells treated with the inhibitor.

Materials:

-

Human cancer cell lines (e.g., SJSA-1)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the changes in the protein levels of p53, p21, and MDM2 relative to the loading control to confirm p53 pathway activation.

Conclusion

This compound is a representative small molecule inhibitor targeting the p53-MDM2 protein-protein interaction. This guide provides a foundational understanding of its discovery, synthesis, and characterization. The detailed experimental protocols serve as a practical resource for researchers aiming to evaluate this and other similar compounds. The reactivation of p53 through the inhibition of MDM2 remains a highly viable and actively pursued strategy in the development of novel cancer therapeutics.

References

- 1. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]

- 2. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Process for the preparation of imidazole compounds - Patent US-6844439-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of p53-MDM2 Inhibitors in Cancer Cells

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cell cycle control and apoptosis. In many cancers harboring wild-type p53, this interaction is dysregulated, often through the overexpression of MDM2, leading to the suppression of p53's tumor-suppressive functions. Small-molecule inhibitors that disrupt the p53-MDM2 interaction are a promising therapeutic strategy to reactivate p53 in these cancers. This guide provides a detailed overview of the mechanism of action of these inhibitors, using the well-characterized compound Nutlin-3a as a representative example, due to the limited public data available for the specifically requested p53-MDM2-IN-1.

Introduction to the p53-MDM2 Axis

The p53 protein, often termed the "guardian of the genome," is a transcription factor that responds to cellular stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] Upon activation, p53 can induce cell cycle arrest to allow for DNA repair, or trigger apoptosis (programmed cell death) if the damage is irreparable.[1][2] The activity of p53 is tightly controlled by MDM2, which functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[3][4] This creates an autoregulatory feedback loop, as p53 itself transcriptionally upregulates MDM2 expression.[3][4] In numerous cancers, amplification of the MDM2 gene or other mechanisms that increase MDM2 protein levels lead to the effective inactivation of wild-type p53, promoting cell survival and proliferation.[3]

The Mechanism of Action of p53-MDM2 Inhibitors

Small-molecule inhibitors of the p53-MDM2 interaction, such as this compound and the extensively studied Nutlin-3a, are designed to mimic the key amino acid residues of p53 that bind to a hydrophobic cleft on the MDM2 protein.[5] By competitively occupying this pocket, these inhibitors block the p53-MDM2 interaction.[4] This disruption has several key consequences:

-

Inhibition of p53 Ubiquitination and Degradation: By preventing MDM2 from binding to p53, the inhibitor shields p53 from ubiquitination and subsequent degradation by the proteasome.[4]

-

Stabilization and Accumulation of p53: The blockage of its degradation leads to the stabilization and accumulation of p53 protein within the nucleus of cancer cells.[6]

-

Activation of p53 Downstream Pathways: The accumulated p53 is transcriptionally active and induces the expression of its target genes.[7] This leads to two primary cellular outcomes:

-

Cell Cycle Arrest: Primarily mediated by the upregulation of p21 (CDKN1A), which inhibits cyclin-dependent kinases (CDKs), leading to a halt in cell cycle progression, typically at the G1/S and G2/M phases.[6][8]

-

Apoptosis: The induction of pro-apoptotic proteins from the BCL-2 family, such as BAX and PUMA, which increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.[6][7]

-

The specific compound this compound (CAS 381717-91-5) is described as an inhibitor of the p53-MDM2/X protein interaction with a reported Ki value of 23.35 µM.[9][10] This relatively high Ki suggests a lower binding affinity compared to other inhibitors in this class. Due to the limited availability of detailed public data on the cellular effects of this compound, this guide will utilize the well-characterized inhibitor Nutlin-3a to provide comprehensive quantitative data and experimental context.

Quantitative Data for Nutlin-3a

The following tables summarize the in vitro efficacy of Nutlin-3a across various cancer cell lines, its impact on cell cycle distribution, and its ability to induce apoptosis.

Table 1: In Vitro Antiproliferative Activity of Nutlin-3a in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | Wild-Type | 1.6 | [11] |

| MCF7 | Breast Carcinoma | Wild-Type | 8.6 | [11] |

| U-2 OS | Osteosarcoma | Wild-Type | 2-10 | [12] |

| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | ~0.6 | [13] |

| T778 | Sarcoma | Wild-Type (MDM2 amplified) | ~0.5 | [13] |

| U87MG | Glioblastoma | Wild-Type | ~10 | [8][14] |

| Rh18 | Rhabdomyosarcoma | Wild-Type | ~4 | [7] |

| HCT116 p53-/- | Colorectal Carcinoma | Null | >10 | [11] |

| HT-29 | Colorectal Carcinoma | Mutant | >10 | [11] |

| SaOS-2 | Osteosarcoma | Mutant | Not sensitive | [13] |

Table 2: Effect of Nutlin-3a on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |

| U87MG | Control (24h) | 63% | 21% | 12% | [8] |

| U87MG | 10 µM Nutlin-3a (24h) | 80% | 3% | 17% | [8] |

| U-2 OS | Control (48h) | - | - | - | [12] |

| U-2 OS | 10 µM Nutlin-3a (48h) | G1 Arrest | - | - | [12] |

Table 3: Induction of Apoptosis by Nutlin-3a

| Cell Line | Treatment | % Apoptotic Cells | Assay | Reference |

| U-2 OS | 10 µM Nutlin-3a (48h) | ~37% | Annexin V/PI | [12] |

| Rh18 | 10 µM Nutlin-3a (48h) | ~50% | Annexin V/PI | [7] |

| Rh4 | 10 µM Nutlin-3a (48h) | ~40% | Annexin V/PI | [7] |

| DoHH2 | 5 µM Nutlin-3a (24h) | Increased vs Control | Annexin V/PI | [15] |

| NCI-H2052 | 20 µM Nutlin-3a (72h) | Highest vs other treatments | Caspase-Glo 3/7 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of p53-MDM2 inhibitors. Below are representative protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Assess p53-MDM2 Interaction

This protocol is for demonstrating that the inhibitor disrupts the binding of MDM2 to p53 in a cellular context.

-

Cell Culture and Treatment: Plate cancer cells with wild-type p53 (e.g., U-2 OS, HCT116) and treat with the p53-MDM2 inhibitor (e.g., 10 µM Nutlin-3a) or DMSO vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against p53 (e.g., DO-1 or FL-393) or MDM2 overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against MDM2 and p53 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated MDM2 in the p53 immunoprecipitation from inhibitor-treated cells compared to control indicates disruption of the interaction.

Western Blotting for p53 Pathway Activation

This protocol assesses the accumulation of p53 and the induction of its downstream targets.

-

Cell Culture and Treatment: Treat cancer cells (e.g., U87MG, SJSA-1) with various concentrations of the inhibitor (e.g., 0, 2.5, 5, 10 µM Nutlin-3a) for 24 hours.[16][17]

-

Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

p53 (e.g., DO-1)

-

MDM2 (e.g., SMP14)

-

p21 (e.g., C-19)

-

PUMA

-

BAX

-

A loading control like β-actin or GAPDH.

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Cell Viability Assay (MTT Assay)

This assay measures the dose-dependent effect of the inhibitor on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., 0.1 to 50 µM Nutlin-3a) for a specified duration (e.g., 72 hours).[11]

-

MTT Incubation: Add MTT solution (0.5 mg/ml) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the inhibitor's effect on cell cycle progression.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the inhibitor (e.g., 10 µM Nutlin-3a) or DMSO for 24-48 hours.[5]

-

Cell Harvest and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Treat cells with the desired concentrations of the inhibitor (e.g., 0-10 µM Nutlin-3a) for 48 hours.[12]

-

Cell Harvesting: Collect both floating and adherent cells, and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Visualizations

Signaling Pathway of p53-MDM2 Inhibition

Caption: p53-MDM2 inhibitor mechanism of action.

Logical Flow of p53 Activation

References

- 1. P53 Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nutlin-3a induces KRAS mutant/p53 wild type lung cancer specific methuosis-like cell death that is dependent on GFPT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. targetmol.com [targetmol.com]

- 11. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Structural Basis of p53-MDM2 Interaction and Its Disruption by Small Molecule Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural underpinnings of the critical protein-protein interaction between the tumor suppressor p53 and its negative regulator, MDM2. Central to this guide is the elucidation of how small molecule inhibitors, exemplified by the potent and well-characterized compound Nutlin-3a, disrupt this interaction, offering a promising avenue for cancer therapeutics. This document furnishes detailed experimental protocols for key biophysical and structural assays, presents quantitative binding data for prominent inhibitors, and visualizes the associated signaling pathways and experimental workflows.

The p53-MDM2 Axis: A Critical Target in Oncology

The p53 protein, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular integrity by orchestrating responses to cellular stress, such as DNA damage, hypoxia, and oncogene activation.[1] These responses include cell cycle arrest, apoptosis, and senescence, thereby preventing the propagation of damaged cells and tumor formation. The activity and stability of p53 are tightly regulated by the E3 ubiquitin ligase, MDM2.[2]

Under normal physiological conditions, p53 and MDM2 exist in an autoregulatory feedback loop where p53 transcriptionally activates the MDM2 gene.[2] The resulting MDM2 protein, in turn, binds to the N-terminal transactivation domain of p53, leading to three primary inhibitory outcomes:

-

Direct inhibition of p53's transcriptional activity.[3]

-

Promotion of p53's nuclear export.[3]

-

Ubiquitination of p53, targeting it for proteasomal degradation.[3]

In a significant fraction of human cancers where the TP53 gene remains unmutated, the p53 pathway is often inactivated through the overexpression of MDM2.[4] This renders the disruption of the p53-MDM2 interaction a compelling therapeutic strategy to reactivate p53's tumor-suppressive functions.

Structural Interface of the p53-MDM2 Interaction

The interaction between p53 and MDM2 is mediated by the binding of a short α-helical region within the p53 N-terminal transactivation domain (residues 15-29) to a deep hydrophobic cleft on the N-terminal domain of MDM2.[4][5] Crystallographic studies have revealed that three key hydrophobic residues of p53—Phenylalanine at position 19 (Phe19), Tryptophan at position 23 (Trp23), and Leucine at position 26 (Leu26)—are crucial for this interaction.[5] These residues insert into well-defined pockets within the MDM2 cleft, forming the primary anchor points for the binding.

Nutlin-3a: A Prototypical Small Molecule Inhibitor

The Nutlins are a class of potent and selective small-molecule inhibitors that were discovered through high-throughput screening.[6] Nutlin-3a, the active enantiomer, effectively mimics the binding of the p53 α-helix to MDM2.[7]

Structural Basis of MDM2 Inhibition by Nutlin-3a

Co-crystal structures of MDM2 in complex with Nutlin-3a (e.g., PDB ID: 4HG7) reveal that the inhibitor binds in the same hydrophobic cleft that p53 occupies.[8] The two 4-chlorophenyl groups of Nutlin-3a insert into the pockets that accommodate Trp23 and Leu26 of p53, while the ethoxy group occupies the Phe19 pocket.[7] This competitive binding physically occludes p53 from interacting with MDM2, thereby stabilizing p53 and activating its downstream signaling pathways.

Quantitative Analysis of p53-MDM2 Inhibitors

The potency of various small molecule inhibitors targeting the p53-MDM2 interaction has been quantified using a range of biophysical and biochemical assays. The table below summarizes key binding and cellular activity data for Nutlin-3a and other notable inhibitors.

| Inhibitor | Target(s) | Binding Affinity (IC50/Ki/Kd) | Cellular Potency (IC50) | PDB Code(s) |

| Nutlin-3a | MDM2 | IC50 = 90 nM; Ki = 36 nM | 0.18–2.2 µM (in wild-type p53 cell lines) | 4HG7, 4J3E |

| RG7112 (Idasanutlin) | MDM2 | IC50 = 18 nM | 0.18–2.2 µM (in wild-type p53 cell lines) | 4IPF |

| MI-219 | MDM2 | Ki = 5 nM | ~0.5 µM (in wild-type p53 cell lines) | 2BX2 |

| AMG-232 (Navtemadlin) | MDM2 | Kd = 0.045 nM | Potent in various wild-type p53 cell lines | 4OAS |

| MI-77301 (SAR405838) | MDM2 | Ki = 0.88 nM | Potent in leukemia and solid tumor models | 4OAV |

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered using the DOT language, illustrate the p53-MDM2 signaling pathway and a typical workflow for the characterization of an MDM2 inhibitor.

Caption: The p53-MDM2 autoregulatory feedback loop and points of intervention.

Caption: A generalized workflow for the characterization of p53-MDM2 inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between MDM2 and small molecule inhibitors like Nutlin-3a. These protocols are synthesized from multiple sources and represent typical procedures.

X-ray Crystallography of the MDM2-Nutlin-3a Complex

Objective: To determine the three-dimensional structure of the MDM2 N-terminal domain in complex with Nutlin-3a at atomic resolution.

-

Protein Expression and Purification:

-

The human MDM2 N-terminal domain (e.g., residues 17-125) is cloned into an expression vector (e.g., pET series) with a cleavable N-terminal His-tag.

-

The construct is transformed into E. coli BL21(DE3) cells.

-

Cells are grown in a suitable medium (e.g., LB or M9 minimal media for isotopic labeling) at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced with IPTG (e.g., 0.5 mM) and cells are grown overnight at a reduced temperature (e.g., 18°C) to enhance soluble protein expression.

-

Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication.

-

The lysate is clarified by ultracentrifugation. The supernatant is loaded onto a Ni-NTA affinity column.

-

The column is washed with lysis buffer containing increasing concentrations of imidazole (e.g., 20-40 mM).

-

The His-tagged MDM2 is eluted with a high concentration of imidazole (e.g., 250-300 mM).

-

The His-tag is cleaved by incubation with a specific protease (e.g., TEV protease) during dialysis against a low-imidazole buffer.

-

A second Ni-NTA chromatography step is performed to remove the cleaved His-tag and the protease.

-

The protein is further purified by size-exclusion chromatography to ensure homogeneity.

-

-

Crystallization:

-

The purified MDM2 protein is concentrated to 10-15 mg/mL.

-

Nutlin-3a, dissolved in a suitable solvent like DMSO, is added to the protein solution in a slight molar excess (e.g., 1.2-fold) and incubated.

-

Crystals are grown using the hanging-drop or sitting-drop vapor diffusion method at a constant temperature (e.g., 20°C).

-

Crystallization screens are used to identify initial hit conditions. A typical condition for the MDM2-Nutlin-3a complex might be 0.1 M HEPES pH 7.5, 10% w/v PEG 8000, and 8% v/v ethylene glycol.

-

These conditions are then optimized to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected (e.g., by increasing the concentration of a cryoprotectant like glycerol or ethylene glycol) and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The data are processed (indexed, integrated, and scaled) using software like HKL2000 or XDS.

-

The structure is solved by molecular replacement using a previously determined structure of MDM2 as a search model.

-

The model is refined using software like PHENIX or REFMAC5, and the inhibitor molecule is built into the electron density map using programs like Coot.

-

Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics (association and dissociation rate constants) and affinity of Nutlin-3a to MDM2.

-

Sensor Chip Preparation and Ligand Immobilization:

-

A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Purified MDM2 protein (ligand) is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5-5.5) and injected over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Resonance Units).

-

Remaining active groups on the surface are deactivated by injecting 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell is prepared similarly but without the protein immobilization to allow for background signal subtraction.

-

-

Binding Analysis:

-

The analyte, Nutlin-3a, is serially diluted in running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) to a range of concentrations bracketing the expected Kd.

-

Each concentration of Nutlin-3a is injected over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a set association time, followed by an injection of running buffer for a set dissociation time.

-

The sensor surface is regenerated between cycles if necessary, using a pulse of a mild denaturant or a specific buffer (e.g., a short pulse of glycine-HCl, pH 2.0).

-

The resulting sensorgrams (Resonance Units vs. time) are corrected for the reference cell signal and buffer blanks.

-

The kinetic parameters (kon, koff) and the dissociation constant (Kd) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.[9]

-

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic profile (binding affinity, stoichiometry, enthalpy, and entropy) of the MDM2-Nutlin-3a interaction.

-

Sample Preparation:

-

Purified MDM2 and Nutlin-3a are extensively dialyzed against the same buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

-

The concentrations of the protein and the ligand are determined accurately.

-

The samples are degassed immediately before the experiment to prevent air bubbles in the calorimeter cell or syringe.

-

-

Titration:

-

The sample cell (typically ~200 µL) is filled with the MDM2 solution (e.g., 10-20 µM).[10]

-

The injection syringe (typically ~40 µL) is filled with the Nutlin-3a solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration).

-

A series of small injections (e.g., 2 µL each) of Nutlin-3a are titrated into the MDM2 solution at a constant temperature (e.g., 25°C).

-

The heat released or absorbed upon each injection is measured by the instrument.

-

Control experiments, such as titrating the ligand into the buffer, are performed to determine the heat of dilution.

-

-

Data Analysis:

-

The raw data (power vs. time) is integrated to obtain the heat change per injection.

-

The heat of dilution is subtracted from the experimental data.

-

A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.

-

The isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the stoichiometry (n), the dissociation constant (Kd), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

NMR Spectroscopy

Objective: To map the binding site of Nutlin-3a on MDM2 and confirm the interaction in solution.

-

Sample Preparation:

-

Uniformly ¹⁵N-labeled MDM2 is prepared by growing E. coli in M9 minimal medium with ¹⁵NH₄Cl as the sole nitrogen source.

-

The protein is purified as described in the X-ray crystallography section.

-

The final NMR sample contains ¹⁵N-MDM2 (e.g., 50-100 µM) in an NMR-compatible buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5) with 5-10% D₂O.

-

-

HSQC Titration:

-

A 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum is recorded for the free ¹⁵N-MDM2. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.

-

A stock solution of Nutlin-3a is prepared in the same buffer (with a small amount of a co-solvent like d6-DMSO if necessary).

-

Aliquots of the Nutlin-3a solution are added stepwise to the ¹⁵N-MDM2 sample.

-

A ¹H-¹⁵N HSQC spectrum is acquired after each addition.

-

-

Data Analysis:

-

The spectra are overlaid to observe chemical shift perturbations (CSPs) of the amide peaks upon addition of Nutlin-3a.

-

Residues exhibiting significant CSPs are identified by mapping them onto the 3D structure of MDM2. These residues typically line the binding pocket for the inhibitor.

-

The magnitude of the CSPs can be plotted against the ligand-to-protein molar ratio and fitted to a binding isotherm to estimate the dissociation constant (Kd).

-

This comprehensive guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers and drug development professionals to investigate the p53-MDM2 interaction and its inhibitors. The methodologies and data presented herein serve as a robust starting point for further exploration and development of novel cancer therapeutics targeting this critical cellular pathway.

References

- 1. rcsb.org [rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]

- 6. researchgate.net [researchgate.net]

- 7. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The structure of an MDM2-Nutlin-3a complex solved by the use of a validated MDM2 surface-entropy reduction mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

An In-Depth Technical Guide to the Early-Stage Research of p53-MDM2 Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and therapeutic potential of inhibitors targeting the p53-MDM2 protein-protein interaction. Due to the limited publicly available data for the specific compound p53-MDM2-IN-1 , this document will present the known information for this molecule and then expand its scope to include preclinical data and detailed experimental protocols for well-characterized, representative p53-MDM2 inhibitors: Nutlin-3 , Idasanutlin (RG7388) , and AMG232 . This approach offers a thorough understanding of the evaluation process and therapeutic promise of this class of compounds.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers that retain wild-type p53, its tumor-suppressive functions are abrogated by its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2). MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. The overexpression of MDM2 is a common oncogenic event, making the disruption of the p53-MDM2 interaction a compelling therapeutic strategy to reactivate p53 and trigger tumor cell death.

Small-molecule inhibitors of the p53-MDM2 interaction are designed to fit into the hydrophobic pocket of MDM2 that p53 binds to, thereby preventing the interaction and leading to the stabilization and activation of p53.

This compound: An Early-Stage Inhibitor

This compound (CAS: 381717-91-5) has been identified as an inhibitor of the p53-MDM2/X protein interaction. The currently available public data on this compound is limited.

Quantitative Data

The only publicly available quantitative metric for this compound is its binding affinity for its target.

| Compound | Assay Type | Target | Ki (µM) |

| This compound | Not Specified | p53-MDM2/X Interaction | 23.35 |

This limited data suggests a modest binding affinity and indicates that this compound is at a very early stage of research. Further in vitro and in vivo studies would be required to fully characterize its potential as a therapeutic agent.

Representative p53-MDM2 Inhibitors: Preclinical Data

To provide a comprehensive understanding of the preclinical characteristics of this class of inhibitors, data from the well-studied compounds Nutlin-3, Idasanutlin (RG7388), and AMG232 are presented below.

In Vitro Activity

The in vitro potency of these inhibitors is typically assessed by their ability to inhibit the proliferation of cancer cell lines with wild-type p53.

| Compound | Cell Line | Cancer Type | p53 Status | IC50 |

| Nutlin-3 | A549 | Non-Small Cell Lung Cancer | Wild-Type | 17.68 µM[1] |

| OSA | Osteosarcoma | Wild-Type | 0.527 µM[2] | |

| T778 | Sarcoma | Wild-Type | 0.658 µM[2] | |

| U-2 OS | Osteosarcoma | Wild-Type | Not specified, but sensitive | |

| Idasanutlin (RG7388) | SJSA-1 | Osteosarcoma | Wild-Type | 0.01 µM[3] |

| HCT-116 | Colorectal Carcinoma | Wild-Type | 0.01 µM[3] | |

| 5-8F | Nasopharyngeal Carcinoma | Wild-Type | ~2 µM (for 24h treatment)[4] | |

| MCF-7 | Breast Adenocarcinoma | Wild-Type | IC50 of 3 µM | |

| Ovarian Cancer Cell Lines (Wild-Type p53 average) | Ovarian Cancer | Wild-Type | 0.253 µM[5] | |

| AMG232 | SJSA-1 | Osteosarcoma | Wild-Type | 9.1 nM[6] |

| HCT-116 | Colorectal Carcinoma | Wild-Type | 10 nM[7] | |

| ACHN | Renal Cell Carcinoma | Wild-Type | 23.8 nM | |

| A1207 | Glioblastoma | Wild-Type | 0.20 µM[8] | |

| DBTRG-05MG | Glioblastoma | Wild-Type | 0.19 µM[8] | |

| U87MG | Glioblastoma | Wild-Type | 0.35 µM[8] |

In Vivo Efficacy

The anti-tumor activity of p53-MDM2 inhibitors is evaluated in vivo using animal models, typically mouse xenograft models.

| Compound | Cancer Model | Administration | Dosing Schedule | Outcome |

| Nutlin-3 | UKF-NB-3rDOX20 Neuroblastoma Xenograft | Oral | Not Specified | Inhibition of primary tumor growth[9] |

| U-2 OS Osteosarcoma Xenograft | Intraperitoneal | 25 mg/kg once a day for 14 days | 85% inhibition of tumor growth[10] | |

| Idasanutlin (RG7388) | SJSA-1 Osteosarcoma Xenograft | Oral | 25 mg/kg | Tumor growth inhibition and regression[11] |

| 5-8F Nasopharyngeal Carcinoma Xenograft | Oral | Not Specified | Significant tumor growth inhibition[4] | |

| AML Xenograft Models | Not Specified | Not Specified | Superior efficacy in combination with venetoclax[12] | |

| AMG232 | SJSA-1 Osteosarcoma Xenograft | Oral Gavage | 9.1 mg/kg daily | ED50 for tumor growth inhibition[13] |

| HCT-116 Colorectal Carcinoma Xenograft | Oral Gavage | 31 mg/kg daily | ED50 for tumor growth inhibition[13] | |

| A375sq2 Melanoma Xenograft | Oral Gavage | 18 mg/kg daily | ED50 for tumor growth inhibition[13] |

Pharmacokinetics in Mice

Understanding the pharmacokinetic profile of a compound is crucial for designing in vivo efficacy studies and predicting its behavior in humans.

| Compound | Administration | Tmax | Bioavailability (F) | Half-life (t1/2) | Clearance (CL) |

| Nutlin-3a | Oral (50, 100, 200 mg/kg) | ~2 h[4] | High (dose-dependent)[4] | Biphasic elimination[4] | Saturable |

| Idasanutlin (RG7388) | Oral | Not Specified | 80%[11] | 1.6 h[11] | 10.3 mL/min/kg[14] |

| AMG232 | Oral | 0.25 - 4 h[6] | 42%[6] | Not Specified | Low (<0.25 x Qh)[9] |

Signaling Pathways and Experimental Workflows

The p53-MDM2 Signaling Pathway

The following diagram illustrates the autoregulatory feedback loop between p53 and MDM2 and the mechanism of action for p53-MDM2 inhibitors.

Caption: The p53-MDM2 autoregulatory loop and inhibitor mechanism.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a p53-MDM2 inhibitor.

Caption: A typical preclinical workflow for p53-MDM2 inhibitor characterization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of p53-MDM2 inhibitors, based on established protocols for compounds like Nutlin-3, Idasanutlin, and AMG232.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a test compound to MDM2.

Principle: A small, fluorescently labeled peptide derived from p53 will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, its tumbling is slowed, leading to an increase in polarization. An inhibitor that displaces the fluorescent peptide will cause a decrease in polarization.

Materials:

-

Recombinant human MDM2 protein (N-terminal domain)

-

Fluorescently labeled p53-derived peptide (e.g., 5-FAM-p53 peptide)

-

Assay Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 1 mM DTT

-

Test compound (e.g., this compound) serially diluted in DMSO

-

384-well, low-volume, black microplates

-

A microplate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (final DMSO concentration should be ≤1%).

-

In a 384-well plate, add 10 µL of the diluted test compounds.

-

Add 5 µL of MDM2 protein solution (final concentration, e.g., 10 nM).

-

Add 5 µL of the fluorescently labeled p53 peptide solution (final concentration, e.g., 5 nM).

-

Include controls:

-

No inhibitor control: DMSO vehicle instead of compound.

-

No protein control: Assay buffer instead of MDM2 protein.

-

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki can then be calculated using the Cheng-Prusoff equation.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.

Principle: The MTT assay measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells.

Materials:

-

Human cancer cell lines with wild-type p53 (e.g., SJSA-1, HCT-116) and mutant p53 (e.g., SW480)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound serially diluted in culture medium

-

96-well, clear or white-walled, cell culture plates

-

MTT reagent (5 mg/mL in PBS) and solubilization solution (e.g., DMSO or isopropanol with HCl) OR CellTiter-Glo® reagent

-

A microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

For MTT assay:

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

For CellTiter-Glo® assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence.

-

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for p53 Pathway Activation

This technique is used to confirm that the inhibitor's mechanism of action in cells is through the stabilization of p53 and the induction of its downstream targets.

Materials:

-

Human cancer cell line with wild-type p53 (e.g., HCT-116, SJSA-1)

-

Test compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Plate cells and treat with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 6-24 hours. Include a vehicle control.

-

Lyse the cells with RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system. An increase in the levels of p53, p21, and MDM2 proteins relative to the loading control indicates activation of the p53 pathway.

In Vivo Tumor Xenograft Study

This is a critical step to evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

-

Human cancer cell line known to be sensitive to MDM2 inhibitors (e.g., SJSA-1)

-

Matrigel (optional, to aid tumor establishment)

-

Test compound formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage)

-

Calipers for tumor measurement

-

Anesthesia

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a mean volume of 150-200 mm3, randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width2) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for the specified duration (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by western blot or immunohistochemistry).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Conclusion

The inhibition of the p53-MDM2 interaction is a promising strategy for the treatment of cancers that retain wild-type p53. While the publicly available data on This compound is currently limited to a Ki value, suggesting it is in the very early stages of discovery, the extensive preclinical data for other inhibitors like Nutlin-3 , Idasanutlin (RG7388) , and AMG232 provide a strong proof-of-concept for this therapeutic approach. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel p53-MDM2 inhibitors, with the ultimate goal of translating these scientific discoveries into effective cancer therapies. Further research on this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Whole-Body Physiologically Based Pharmacokinetic Model for Nutlin-3a in Mice after Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-clinical efficacy and synergistic potential of the MDM2-p53 antagonists, Nutlin-3 and RG7388, as single agents and in combined treatment with cisplatin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 7. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer [mdpi.com]

- 8. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. yeasenbio.com [yeasenbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. medchemexpress.com [medchemexpress.com]

In-Silico Modeling of p53-MDM2 Inhibition: A Technical Guide

Abstract

The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cell cycle control and apoptosis. In many cancers with wild-type p53, this pathway is dysregulated by the overexpression of MDM2, leading to the inhibition and degradation of p53.[1][2] Disrupting the p53-MDM2 protein-protein interaction (PPI) with small-molecule inhibitors is a clinically validated therapeutic strategy to reactivate p53 function. This technical guide provides an in-depth overview of the computational methodologies used to model the binding of small-molecule inhibitors to MDM2, using the benchmark inhibitor Nutlin-3a as a central example. It covers detailed protocols for molecular docking and molecular dynamics simulations, summarizes quantitative binding data, and outlines experimental validation techniques.

The p53-MDM2 Signaling Pathway

Under normal cellular conditions, p53 levels are kept low through a tightly regulated negative feedback loop with MDM2. p53, acting as a transcription factor, induces the expression of the MDM2 gene.[2][3] The MDM2 protein, in turn, binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation via ubiquitination.[1][3]

In response to cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted. Post-translational modifications, like phosphorylation of p53 and MDM2, prevent their binding, leading to the stabilization and activation of p53.[2][3][4] Activated p53 then orchestrates cellular responses such as cell cycle arrest, senescence, or apoptosis.[1][5] Small-molecule inhibitors are designed to mimic the key p53 residues that bind to a deep hydrophobic cleft on the MDM2 surface, thereby preventing MDM2 from binding and inactivating p53.[6]

In-Silico Modeling Workflow

Computational modeling is integral to the discovery and optimization of MDM2 inhibitors. The general workflow involves preparing the protein and ligand structures, performing molecular docking to predict binding poses, and running molecular dynamics (MD) simulations to assess the stability and energetics of the protein-ligand complex.[7]

Methodologies and Protocols

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through a scoring function.[8][9]

Objective: To predict the binding pose of Nutlin-3a in the p53-binding cleft of MDM2 and estimate its binding affinity.

Protocol:

-

Protein Preparation:

-

Source: Obtain the crystal structure of MDM2 in complex with Nutlin-3a from the Protein Data Bank (PDB ID: 4HG7).[10]

-

Processing: Using molecular modeling software (e.g., Sybyl-X, Schrödinger Maestro), remove water molecules and any co-solvents. Add hydrogen atoms and assign appropriate protonation states for residues at a physiological pH of 7.4.[11]

-

Force Field: Apply a standard force field, such as AMBER or CHARMM, to assign partial charges and atom types.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Nutlin-3a.

-

Assign partial charges and define rotatable bonds. Minimize the ligand's energy to obtain a stable conformation.

-

-

Grid Generation:

-

Define a grid box centered on the active site. The p53 binding pocket is a deep hydrophobic cleft, and the grid should encompass the key interacting residues: Leu54, Gly58, Ile61, Met62, Val93, His96, Ile99, and Tyr100.[6][7]

-

The grid dimensions are typically set to 60x60x60 Å with a spacing of 0.375 Å.[6]

-

-

Docking Execution:

-

Software: Use a docking program like AutoDock Vina.[7]

-

Validation: First, perform a re-docking experiment by docking the co-crystallized Nutlin-3a back into the MDM2 binding site. A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[7][11]

-

Screening: Dock the prepared ligand(s) into the defined grid box. The program will generate multiple binding poses ranked by a scoring function, which estimates the binding free energy (in kcal/mol).

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for a more accurate assessment of binding stability and the calculation of binding free energies.[12][13]

Objective: To evaluate the stability of the MDM2-Nutlin-3a complex and calculate the binding free energy.

Protocol:

-

System Setup:

-

Use the best-ranked docked pose of the MDM2-Nutlin-3a complex as the starting structure.

-

Place the complex in a periodic solvent box (e.g., a cubic box of TIP3P water molecules) with a buffer distance of at least 10 Å from the box edges.

-

Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).

-

-

Energy Minimization:

-

Perform a multi-step energy minimization to remove steric clashes. First, hold the protein-ligand complex fixed and minimize the positions of water and ions. Then, hold the protein backbone fixed and minimize the side chains and ligand. Finally, minimize the entire system without restraints.

-

-

Equilibration:

-

Gradually heat the system to 300 K under constant volume (NVT ensemble).

-

Switch to a constant pressure (NPT ensemble) at 1 atm to equilibrate the system density. This phase typically runs for several nanoseconds until temperature, pressure, and density are stable.

-

-

Production Run:

-

Run the simulation for an extended period (e.g., 100-250 ns) under the NPT ensemble.[7] Save atomic coordinates at regular intervals (e.g., every 10 ps) for analysis.

-

-

Trajectory Analysis:

-

Stability: Calculate the RMSD of the protein backbone and the ligand over time to assess conformational stability.[13][14]

-

Flexibility: Calculate the root-mean-square fluctuation (RMSF) for each residue to identify flexible regions of the protein.[13]

-

Binding Free Energy: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) on the trajectory snapshots to calculate the binding free energy (ΔG_bind).[6][13] This calculation considers van der Waals, electrostatic, and solvation energies.[6]

-

Quantitative Data Summary

The efficacy of MDM2 inhibitors is quantified by their binding affinity. Below is a summary of reported values for Nutlin-3a and other relevant inhibitors.

Table 1: Binding Affinity of Selected MDM2 Inhibitors

| Compound | Method | Target | Affinity Value | Reference |

| Nutlin-3a | IC50 (MTS Assay) | Saos-2-BCRP cells | 45.8 (±2.6) µM | [15] |

| IC50 (MTS Assay) | Saos-2-pcDNA3.1 cells | 43.5 (±3.0) µM | [15] | |

| Ki (Competition Assay) | MDM2 | 36 nM | [16] | |

| MI-219 | Ki (Competition Assay) | MDM2 | 5 nM | [16] |

| RG7112 | Docking Score | MDM2 | -10.1 kcal/mol | [8] |

| p53 peptide | ΔG_bind (MM/PBSA) | MDM2 | -7.29 kcal/mol | [13][17] |

Note: IC50, Ki, and ΔG_bind are common metrics for inhibitor potency, binding affinity, and computationally derived binding free energy, respectively. Lower values indicate stronger binding.

Experimental Validation Protocol

Computational predictions must be validated through experimental binding assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive and robust method for this purpose.[18][19]

Objective: To experimentally measure the binding affinity of an inhibitor to MDM2.

Protocol: TR-FRET Assay

-

Principle: The assay measures the proximity between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). In this context, MDM2 is tagged with one fluorophore and a p53-derived peptide is tagged with the other. When they bind, FRET occurs. An inhibitor will compete with the peptide, disrupt FRET, and cause a decrease in the signal.[20]

-

Reagents:

-

Recombinant GST-tagged MDM2 protein.

-

Anti-GST antibody labeled with Europium cryptate (donor).

-

Biotinylated p53 peptide.

-

Streptavidin labeled with XL665 (acceptor).

-

Test inhibitor (e.g., Nutlin-3a).

-

Assay buffer.

-

-

Procedure:

-

Add a fixed concentration of GST-MDM2, biotin-p53 peptide, and the two labeled antibodies to the wells of a 384-well plate.

-

Add the inhibitor in a serial dilution to generate a dose-response curve.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the ratio of acceptor to donor emission.

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound peptide.

-

Conclusion

In-silico modeling is a powerful and indispensable tool in the development of small-molecule inhibitors targeting the p53-MDM2 interaction. Through a synergistic application of molecular docking and molecular dynamics simulations, researchers can efficiently screen compound libraries, predict binding modes, and estimate binding affinities. These computational approaches, when rigorously validated by experimental assays like TR-FRET, significantly accelerate the discovery and optimization of potent and selective cancer therapeutics designed to restore the tumor-suppressing function of p53.

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A computational analysis of the binding model of MDM2 with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational identification of potential natural terpenoid inhibitors of MDM2 for breast cancer therapy: molecular docking, molecular dynamics simulation, and ADMET analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. biorxiv.org [biorxiv.org]

- 10. rcsb.org [rcsb.org]

- 11. Ligand-Based and Docking-Based Virtual Screening of MDM2 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Dynamic Simulation Insights into the Normal State and Restoration of p53 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 15. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Impact of p53-MDM2 Interaction Inhibitors on p53-Dependent Gene Transcription: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia. A key negative regulator of p53 is the E3 ubiquitin ligase MDM2, which binds to p53, inhibiting its transcriptional activity and promoting its degradation. In many cancers harboring wild-type p53, the p53 pathway is functionally inactivated through the overexpression of MDM2. The development of small molecule inhibitors that disrupt the p53-MDM2 interaction has emerged as a promising therapeutic strategy to reactivate p53 and its tumor-suppressive functions. This technical guide provides a comprehensive overview of the effects of p53-MDM2 inhibitors on p53-dependent gene transcription, using the well-characterized inhibitor Nutlin-3a as a representative example due to the limited public data on the specific compound "p53-MDM2-IN-1". We will delve into the quantitative effects of these inhibitors on p53 target gene expression, provide detailed experimental protocols for their characterization, and visualize the underlying molecular pathways and experimental workflows.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The p53 protein is a transcription factor that, in response to cellular stress, activates the transcription of a wide array of target genes. These genes are involved in critical cellular processes such as cell cycle arrest, apoptosis, and DNA repair. The Murine Double Minute 2 (MDM2) protein is a primary negative regulator of p53. MDM2 binds to the N-terminal transactivation domain of p53, which sterically hinders p53 from interacting with the transcriptional machinery.[1] Furthermore, MDM2 possesses E3 ubiquitin ligase activity, targeting p53 for proteasomal degradation.[2] This intricate relationship forms an autoregulatory feedback loop, where p53 transcriptionally activates the MDM2 gene, leading to an increase in MDM2 protein that in turn suppresses p53 activity.[3]

In numerous human cancers with wild-type p53, the amplification of the MDM2 gene or the overexpression of its protein product leads to the functional inactivation of p53, thereby promoting tumor cell survival and proliferation.[4][5] This dependency on MDM2 for p53 suppression presents a therapeutic vulnerability. Small molecule inhibitors designed to fit into the p53-binding pocket on MDM2 can disrupt this critical protein-protein interaction. This disruption liberates p53 from MDM2-mediated inhibition, leading to p53 stabilization, accumulation, and the subsequent transactivation of its target genes, ultimately resulting in anti-tumor effects such as cell cycle arrest and apoptosis.[5][6]

While the specific compound This compound is noted as an inhibitor of the p53-MDM2 interaction with a reported Ki of 23.35 µM, detailed public data on its biological effects and the protocols for its use are scarce. Therefore, this guide will utilize the extensively studied and well-characterized MDM2 inhibitor, Nutlin-3a , as a representative compound to illustrate the principles and methodologies for evaluating the impact of this class of inhibitors on p53-dependent gene transcription.

Quantitative Effects of p53-MDM2 Inhibitors on Gene Transcription

The primary mechanism of action of p53-MDM2 inhibitors is the reactivation of p53's transcriptional function. This is quantifiable by measuring the changes in the expression levels of canonical p53 target genes.

Binding Affinity and Cellular Potency

The initial characterization of a p53-MDM2 inhibitor involves determining its binding affinity for MDM2 and its potency in cellular assays.

| Compound | Assay Type | Parameter | Value | Cell Line(s) | Reference |

| This compound | Not Specified | Ki | 23.35 µM | Not Specified | [4] |

| Nutlin-3a | Not Specified | IC50 | 90 nM | Not Specified | [7] |

| Nutlin-3a | MTT Assay | IC50 | 17.68 ± 4.52 µM | A549 (p53 wt) | [8] |

| Nutlin-3a | MTT Assay | IC50 | 33.85 ± 4.84 µM | A549-920 (p53 deficient) | [8] |

| Nutlin-3a | MTT Assay | IC50 | 28.03 ± 6.66 µM | HCT116 (p53 +/+) | [4] |

| Nutlin-3a | MTT Assay | IC50 | 30.59 ± 4.86 µM | HCT116 (p53 -/-) | [4] |

| Nutlin-3a | SRB Assay | IC50 | 527 ± 131 nM | OSA (MDM2 Amplified) | [9] |

| Nutlin-3a | SRB Assay | IC50 | 658 ± 138 nM | T778 (MDM2 Amplified) | [9] |

Upregulation of p53 Target Gene Expression

Upon treatment with a p53-MDM2 inhibitor, the stabilized p53 protein activates the transcription of its target genes. The fold-change in mRNA and protein levels of these genes is a key indicator of the inhibitor's efficacy.

Table 2.1: Effect of Nutlin-3a on p53 Target Gene mRNA Expression

| Gene | Cell Line | Treatment | Fold Change (mRNA) | Assay | Reference |

| PUMA | A549 | 10 µM Nutlin-3a | Significant Increase | qRT-PCR | [8] |

| BAX | A549 | Sequential 2 µM CDDP + 10 µM Nutlin-3a | Significant Increase | qRT-PCR | [8] |

| p21 | A549 | 10 µM Nutlin-3a | Significant Increase | qRT-PCR | [8] |

| MDM2 | IMR90 | Nutlin-3a | ~15-fold | qRT-PCR | [10] |

| CDKN1A/p21 | IMR90 | Nutlin-3a | ~10-fold | qRT-PCR | [10] |

| BBC3/PUMA | IMR90 | Nutlin-3a | ~8-fold | qRT-PCR | [10] |

Table 2.2: Effect of Nutlin-3a on p53 Target Gene Protein Expression

| Protein | Cell Line | Treatment | Fold Change (Protein) | Assay | Reference |

| p53 | HCT-116 | 10 µM Nutlin-3a | ~6-fold | Western Blot | [2] |

| MDM2 | HCT-116 | 10 µM Nutlin-3a | ~8-fold | Western Blot | [2] |

| p21 | HCT-116 | 10 µM Nutlin-3a | ~10-fold | Western Blot | [2] |

| p53 | A549 | 10 µM Nutlin-3a | Increased | Western Blot | [8] |

| p21 | A549 | 10 µM Nutlin-3a | Increased | Western Blot | [8] |

| PUMA | A549 | 10 µM Nutlin-3a | Increased | Western Blot | [8] |

| BAX | A549 | 10 µM Nutlin-3a | Increased | Western Blot | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of p53-MDM2 inhibitors on p53-dependent gene transcription.

Cell Culture

-

Cell Lines: A panel of cell lines with varying p53 and MDM2 status should be used. For example, A549 (p53 wild-type), HCT116 p53+/+ and HCT116 p53-/- (isogenic pair), and SJSA-1 (MDM2 amplified).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

This technique is used to measure the protein levels of p53 and its downstream targets.

-

Cell Lysis: After treatment with the inhibitor, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p53, MDM2, p21, PUMA, BAX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[2][11]

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the mRNA expression levels of p53 target genes.

-

RNA Extraction: Total RNA is extracted from treated and untreated cells using a commercial kit (e.g., TRIzol reagent or an RNeasy kit) according to the manufacturer's instructions.[13]

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[14]

-

Real-Time PCR: The qPCR reaction is performed using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (p21, PUMA, BAX, MDM2) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[5]

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.[14]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to confirm the disruption of the p53-MDM2 interaction by the inhibitor.

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., containing 1% NP-40).

-

Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. An antibody against either p53 or MDM2 is then added to the lysate and incubated overnight at 4°C. Protein A/G-agarose beads are added to pull down the antibody-protein complexes.

-

Western Blot Analysis: The immunoprecipitated complexes are washed, eluted from the beads, and then analyzed by western blotting using antibodies against both p53 and MDM2 to assess the amount of co-precipitated protein.[15] A decrease in the co-precipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-